molecular formula C9H7ClN2O B1429222 8-Chloro-3-methoxy-1,5-naphthyridine CAS No. 952059-69-7

8-Chloro-3-methoxy-1,5-naphthyridine

Cat. No. B1429222
M. Wt: 194.62 g/mol
InChI Key: SVELGGXLWDUMTP-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxy-1,5-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used in the preparation of various compounds for treating different disorders .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-3-methoxy-1,5-naphthyridine, has been a subject of research over the years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines, including 8-Chloro-3-methoxy-1,5-naphthyridine, exhibit significant reactivity with various reagents. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and can have their side chains modified .


Physical And Chemical Properties Analysis

The boiling point of 8-Chloro-3-methoxy-1,5-naphthyridine is predicted to be 312.2±37.0 °C, and its density is predicted to be 1.333±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • 8-Chloro-3-methoxy-1,5-naphthyridine can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders .
    • It can also be used in the preparation of N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases .
    • 1,5-Naphthyridine derivatives, a related compound, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Synthetic Organic Chemistry

    • Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry .
    • A wide range of synthetic protocols for the construction of this scaffold are presented .
    • For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold .
  • Synthesis of Biologically Active Compounds

    • 8-Chloro-3-methoxy-1,5-naphthyridine can be used in the synthesis of biologically active compounds .
    • For example, it can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders .
    • It can also be used in the preparation of N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases .
  • Preparation of Metal Complexes

    • 1,5-Naphthyridines, including 8-Chloro-3-methoxy-1,5-naphthyridine, can be used in the formation of metal complexes .
    • These metal complexes can have various applications, including catalysis, materials science, and medicinal chemistry .
  • Optical Applications

    • Some fused 1,5-naphthyridines, which could potentially include 8-Chloro-3-methoxy-1,5-naphthyridine, have been studied for their optical applications .
    • These could include uses in optoelectronic devices, such as organic light-emitting diodes (OLEDs), or as fluorescent probes in biological imaging .
  • Reactivity Studies

    • 1,5-Naphthyridines, including 8-Chloro-3-methoxy-1,5-naphthyridine, can be used in studies of reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains .
  • Alkylation Studies

    • Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This could potentially include 8-Chloro-3-methoxy-1,5-naphthyridine, and the resulting products could have various applications depending on the alkyl group used .
  • Synthesis of Biologically Active Fused 1,5-Naphthyridines

    • One of the major procedures used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (SNAr) of the halogen atom at position 4 of the benzo[b][1,5]naphthyridine ring . This could potentially include 8-Chloro-3-methoxy-1,5-naphthyridine .
  • Anticancer and Anti-HIV Applications

    • 1,6-Naphthyridines, a related class of compounds, have been found to have a variety of biological activities, including anticancer and anti-HIV properties . While this has not been specifically reported for 8-Chloro-3-methoxy-1,5-naphthyridine, it’s possible that it could have similar properties .
  • Antimicrobial, Analgesic, and Anti-Inflammatory Applications

    • 1,6-Naphthyridines have also been found to have antimicrobial, analgesic, and anti-inflammatory properties . Again, while this has not been specifically reported for 8-Chloro-3-methoxy-1,5-naphthyridine, it’s possible that it could have similar properties .
  • Synthesis of Carbon-Carbon Bonds in Fungi

    • The fsqD appears to activate tyrosine for subsequent condensation with serine-derived dehydroalanine, which is the first example of a new strategy for the formation of carbon–carbon bonds in fungi . This could potentially involve 8-Chloro-3-methoxy-1,5-naphthyridine .
  • Synthesis of Dimeric 1,5-Naphthyridines

    • Chlorination of the carbonyl derivative using PCl5 or POCl3 afforded the corresponding 2-chloro-1,5-naphthyridine, used for the dimerization of the naphthyridine to obtain 2,2’-bi-1,5-naphthyridine dimer . This could potentially involve 8-Chloro-3-methoxy-1,5-naphthyridine .

Safety And Hazards

The safety symbols for 8-Chloro-3-methoxy-1,5-naphthyridine according to the Globally Harmonized System (GHS) are GHS07, and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

8-Chloro-3-methoxy-1,5-naphthyridine has potential applications in the treatment of various disorders. It can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders, N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases, and C5-C6-carbocyclic fused iminothiadiazine dioxides as BACE inhibitors for the treatment of Alzheimer’s disease and related disorders .

properties

IUPAC Name

8-chloro-3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELGGXLWDUMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731983
Record name 8-Chloro-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-methoxy-1,5-naphthyridine

CAS RN

952059-69-7
Record name 8-Chloro-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A two-necked round bottomed flask equipped with an air condenser (protected with CaCl2 guard tube) was charged with 7-Methoxy-1H-[1,5]naphthyridin-4-one (13 g) and POCl3 (65 mL). The reaction mixture was allowed to reflux at 120° C. for 12 h. The POCl3 was removed in vacuo and azeotroped twice with toluene. EtOAc (75 mL) was added and the reaction mixture was stirred at 50-60° C. for 15-20 min. EtOAc removed separated by decantation. The organic layers were combined and concentrated. The obtained crude was dissolved in EtOAc (50 ml) and a washed with satd. aqueous sodium bicarbonate. The organic layer was dried over Na2SO4 and concentrated. The resulting solids were suspended in hexane, stirred for 15 min, filtered and dried under vacuum.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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